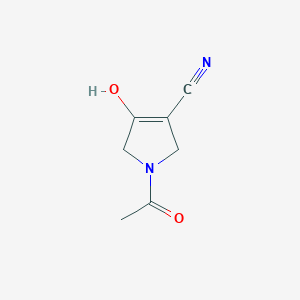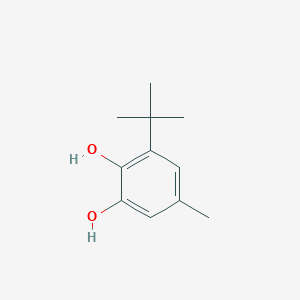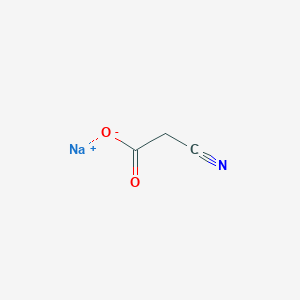
CID 131843786
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cyanoacetate is a chemical compound that has been studied in various contexts, including its role in organic synthesis and coordination chemistry. It is known for its ability to participate in reactions as a nucleophile and for its coordination with metal ions.
Synthesis Analysis
The synthesis of sodium cyanoacetate and related compounds has been explored through various methods. For instance, the reaction of sodium amides with cyanoalkanes has been investigated, leading to the isolation of nitrile adducts and ketimido complexes, which are characterized by X-ray diffraction . Additionally, the interaction of sodium cyanide with chiral oxazolidinium methiodides has been shown to produce cyano ethers in a diastereoselective manner .
Molecular Structure Analysis
The molecular structure of sodium cyanoacetate has been elucidated through spectroscopic methods and theoretical studies. Infrared, Raman, and EPR spectra have been used to characterize the sodium salt of 2-cyano-2-(hydroxyimino)acetic acid, revealing its bidentate chelation to metal ions . X-ray crystallography has provided insights into the coordination modes of the cyanoacetate ion, showing how it can bond to silver and titanium centers .
Chemical Reactions Analysis
Sodium cyanoacetate is involved in various chemical reactions. It has been used as a reducing agent, as seen in the reduction of aldehydes and ketones by sodium cyanohydridoborate, which is pH-dependent and can lead to the synthesis of amines and amino acids . The compound also participates in the formation of coordination complexes with metals such as silver and titanium, demonstrating different bonding modes .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium cyanoacetate have been studied through vibrational spectroscopy. The complete vibrational spectra of cyanoacetic acid and its sodium salt suggest a hydrogen-bonded polymer structure for the acid, with temperature affecting the infrared spectrum due to an order-disorder transition . Gas chromatographic methods have been optimized to determine the content of cyanoacetic acid and sodium cyanoacetate, indicating their potential for use in the synthesis of purine preparations .
Relevant Case Studies
Case studies involving sodium cyanoacetate include its use in the synthesis of amino acids via reductive amination , the formation of cyano ethers with potential applications in enantioselective synthesis , and the determination of its content in technological solutions using gas chromatography . The compound's ability to form nesting inclusion compounds, as demonstrated by the X-ray structure of a complex with 15-crown-5, highlights its versatility in supramolecular chemistry .
Applications De Recherche Scientifique
Vibrational Spectra Analysis : The vibrational spectra of sodium cyanoacetate have been recorded and analyzed, suggesting a hydrogen-bonded polymer structure for cyanoacetic acid. The study provides insights into the effects of temperature on the infrared spectrum of the acid (Sinha & Katon, 1972).
Synthesis of Organic Compounds : Sodium cyanoacetate is used in the synthesis of ethyl 2-hydroximino-2-cyanoacetate, a compound with potential applications in organic chemistry (Bodanszky & Bodanszky, 1994).
Potential in Cyanide Antidote Research : A study on the efficacy of various carbonyl compounds against cyanide toxicity referenced sodium cyanoacetate in the context of exploring alternatives to traditional cyanide antidotes (Bhattacharya & Tulsawani, 2008).
Chemical Reactions Involving Magnesium Chelation : Research into the chemistry of cyanoesters has highlighted the role of sodium cyanoacetate in the formation of certain chemical compounds through magnesium chelation (Baker, Crombie, & Edwards, 1994).
Catalysis in Multicomponent Reactions : Sodium cyanoacetate is involved in catalyzed multicomponent reactions with potential biomedical applications, particularly in the therapy of human cardiovascular diseases (Elinson, Nasybullin, & Nikishin, 2013).
Gas Chromatographic Analysis : Sodium cyanoacetate has been studied for its use in the gas chromatographic determination of cyanoacetic acid and its sodium salt. This research is relevant in the context of synthesizing purine preparations (Marek, 2001).
Mécanisme D'action
Target of Action
Sodium cyanoacetate, also known as sodium 2-cyanoacetate, primarily targets amines . It is extensively used as a reactant in the formation of biologically active compounds . The carbonyl and cyano functions of sodium cyanoacetate enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through a process known as cyanoacetylation . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the base-catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution leads to the respective N-cyanoacetamide derivatives .
Biochemical Pathways
Sodium cyanoacetate affects the biochemical pathways involved in the synthesis of heterocyclic compounds . It is considered one of the most important precursors for heterocyclic synthesis . The compound’s interaction with amines leads to the formation of various organic heterocycles .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability.
Result of Action
The result of sodium cyanoacetate’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists over the past decade . They are used in the synthesis of various organic compounds such as esters, acids, and amides .
Action Environment
Sodium cyanoacetate is relatively stable under normal conditions, but it can decompose under light . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature . It is soluble in water, which can also affect its reactivity .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "Sodium cyanoacetate can be synthesized by the reaction between sodium cyanide and ethyl chloroacetate.", "Starting Materials": ["Sodium cyanide", "Ethyl chloroacetate"], "Reaction": [ "Step 1: Dissolve sodium cyanide in water.", "Step 2: Add ethyl chloroacetate to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool.", "Step 5: Acidify the mixture with hydrochloric acid.", "Step 6: Filter the resulting precipitate.", "Step 7: Wash the precipitate with water.", "Step 8: Dry the product to obtain sodium cyanoacetate." ] } | |
Numéro CAS |
1071-36-9 |
Formule moléculaire |
C3H3NNaO2 |
Poids moléculaire |
108.05 g/mol |
Nom IUPAC |
sodium;2-cyanoacetate |
InChI |
InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6); |
Clé InChI |
NLBFDFIZQKPFKP-UHFFFAOYSA-N |
SMILES isomérique |
C(C#N)C(=O)[O-].[Na+] |
SMILES |
C(C#N)C(=O)[O-].[Na+] |
SMILES canonique |
C(C#N)C(=O)O.[Na] |
Autres numéros CAS |
1071-36-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of sodium cyanoacetate in organic synthesis?
A: Sodium cyanoacetate is a versatile reagent in organic synthesis, predominantly employed in the construction of heterocyclic compounds. For example, it reacts with pyrrolizidine-chlorate to yield pyrrolizidine-9-acetonitrile, a precursor to pyrrolizidine-9-acetic acid hydrochloride. It also serves as a building block for synthesizing alkyl α-cyanoacetyl glycolates via reaction with alkyl chloroacetates.
Q2: How does the structure of cyanoacetic acid relate to its spectroscopic properties?
A: Cyanoacetic acid, the protonated form of sodium cyanoacetate, exhibits intriguing spectroscopic behavior. Infrared spectroscopy reveals a significant temperature dependence in its spectrum. This is attributed to an order-disorder transition of hydrogen atoms participating in hydrogen bonds within the crystal structure.
Q3: Can you elaborate on the application of sodium cyanoacetate in perovskite solar cell technology?
A: Recent research highlights the use of sodium cyanoacetate as an additive in flexible perovskite solar cells. It acts as a "molecular bridge" at the perovskite-buried interface, enhancing the performance of these cells. This bridging effect passivates interfacial defects, mitigating oxygen vacancies in the SnO2 transport layer and under-coordinated lead defects within the perovskite.
Q4: How does sodium cyanoacetate influence perovskite crystallization?
A: Beyond its role in defect passivation, sodium cyanoacetate influences perovskite crystal growth. It promotes bottom-up crystallization, extending perovskite growth at the buried interface and influencing subsequent surface recrystallization. This results in larger crystalline grains and reduced lattice strain within the perovskite film, ultimately improving solar cell efficiency.
Q5: Has sodium cyanoacetate been used in the synthesis of biologically active molecules?
A: Sodium cyanoacetate has been employed in synthesizing α-cyano-β-arylacrylic acids, a class of compounds with potential biological activity. For instance, condensation of sodium cyanoacetate with various aldehydes, including 2-hydroxy-3-methoxybenzaldehyde, has led to the formation of α-cyano-β (2-hydroxy-3-methoxyphenyl) acrylic acid, a precursor to 8-methoxycoumarin-3-carboxylic acid. Coumarin derivatives are known for their diverse biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



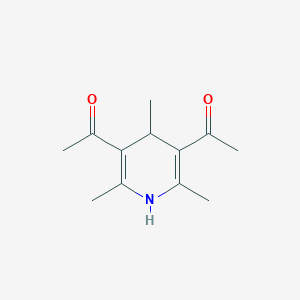
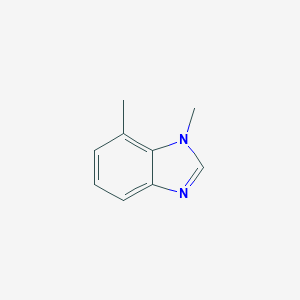
![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
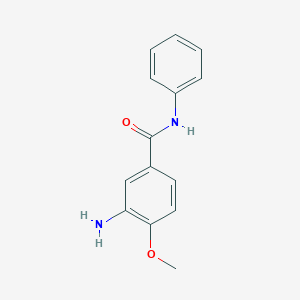
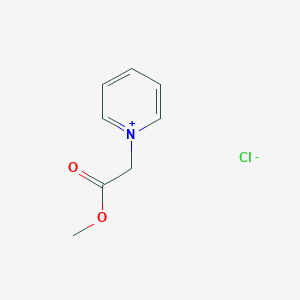
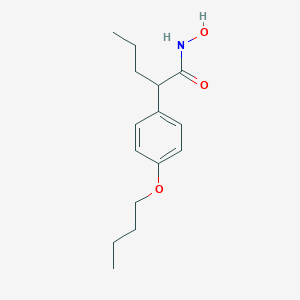
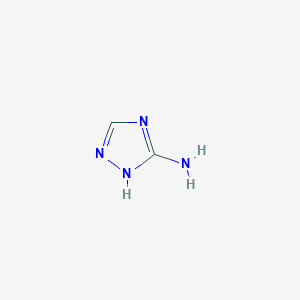

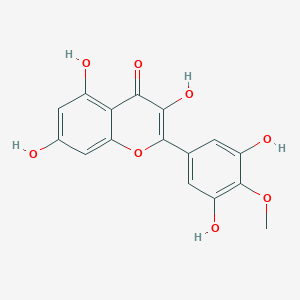
![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)
